molecular formula C19H22N4O B2997285 3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile CAS No. 2380072-09-1

3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile

Cat. No. B2997285
CAS RN: 2380072-09-1
M. Wt: 322.412
InChI Key: JPQCCFSLGLIWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile, also known as JNJ-40411813, is a small molecule drug that has been developed for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.

Scientific Research Applications

Overview of Fluoropyrimidine Derivatives

Fluoropyrimidine derivatives, such as S-1, have been extensively studied for their anticancer properties. S-1 is an oral fluoropyrimidine that has shown significant promise in treating various cancers, including gastric and colorectal cancer. It is a compound that aims to improve the efficacy and tolerability of cancer treatment by acting as a prodrug of 5-fluorouracil. S-1 combines tegafur with enzyme inhibitors to enhance its antitumor activity while reducing side effects (Y. Miyamoto et al., 2014; Y. Maehara, 2003).

Antitumor Activity of Fluoropyrimidine Derivatives

S-1 has demonstrated significant antitumor activity, particularly in the treatment of gastric cancer. It has been shown to maintain high concentrations of 5-fluorouracil in the blood for extended periods, leading to improved therapeutic outcomes. Clinical studies have reported overall response rates and survival benefits, highlighting its potential as a standard anticancer drug for gastric cancer (Y. Maehara, 2003).

Environmental Impact and Safety of Organic Compounds

While the primary focus of this compound is on anticancer applications, studies on similar organic compounds emphasize the importance of assessing environmental impact and safety. For instance, research on the occurrence, fate, and behavior of parabens in aquatic environments reviews the persistence and potential ecological effects of widely used preservatives (Camille Haman et al., 2015). Although not directly related to 3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile, this emphasizes the broader context of chemical safety and environmental stewardship in pharmaceutical development.

properties

IUPAC Name

3-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-2-15-12-21-19(22-13-15)24-18-6-8-23(9-7-18)14-17-5-3-4-16(10-17)11-20/h3-5,10,12-13,18H,2,6-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQCCFSLGLIWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile

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